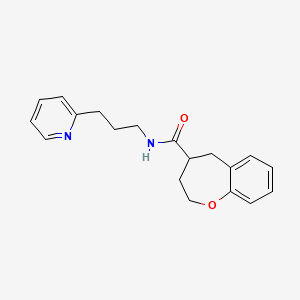

![molecular formula C19H26N4O4 B5579738 methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate](/img/structure/B5579738.png)

methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related spirocyclic compounds often involves intricate multi-step processes that can include techniques such as intramolecular cyclization, nucleophilic addition, and reductive amination. For instance, the synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems showcases the utility of nitrile lithiation/alkylation and nitroalkane addition followed by reduction and cyclization (Smith et al., 2016). Similarly, the construction of diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization highlights the versatility and efficiency of activating pyridine substrates for the synthesis of complex spirocyclic frameworks (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

Structural studies play a crucial role in understanding the conformational preferences and molecular geometry of spirocyclic compounds. X-ray crystallography and computational methods such as DFT calculations are commonly employed to elucidate the structural attributes of these molecules. For example, the crystal and molecular structure analysis of certain diazaspiro[4.4]nona derivatives provides insight into their spatial arrangement and electronic configuration (Silaichev et al., 2012).

Wissenschaftliche Forschungsanwendungen

Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles

Research has shown that certain diazaspiro compounds, closely related to methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate, can be synthesized effectively without a catalyst. The study by Aggarwal et al. (2014) demonstrated the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones via a double Michael addition reaction, which yielded high-quality compounds efficiently and quickly (Aggarwal, Vij, & Khurana, 2014).

Potential in Treating Various Disorders

A review by Blanco‐Ania et al. (2017) discussed the synthesis and biological activity of 1,9-diazaspiro[5.5]undecanes, which are structurally similar to the compound . These compounds have been considered for the treatment of several disorders, including obesity, pain, and various immune, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

Spirocyclization of Pyridine Substrates

Parameswarappa and Pigge (2011) reported a study on the construction of 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of 4-substituted pyridines. This process entailed activating the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, indicating a potential synthetic pathway for related compounds (Parameswarappa & Pigge, 2011).

Photophysical Studies and Solvatochromic Analysis

Aggarwal and Khurana (2015) conducted photophysical studies and solvatochromic analysis on diazaspiro compounds similar to the one . Their research focused on understanding the solvent effect on the spectral properties of these compounds, providing insights into their photophysical behavior and potential applications in various fields (Aggarwal & Khurana, 2015).

Eigenschaften

IUPAC Name |

methyl 2-[[3-oxo-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecane-8-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4/c1-27-17(25)11-21-18(26)22-10-4-7-19(13-22)8-6-16(24)23(14-19)12-15-5-2-3-9-20-15/h2-3,5,9H,4,6-8,10-14H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUVYSOBGYBKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)N1CCCC2(C1)CCC(=O)N(C2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

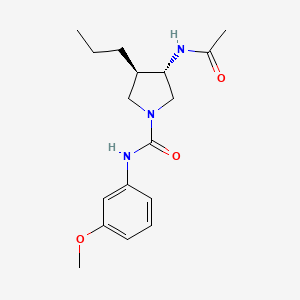

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)

![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)